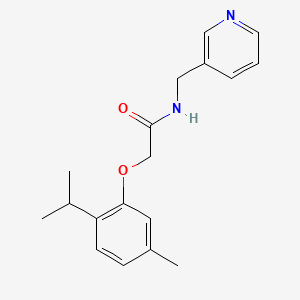
N-cycloheptyl-N,1-dimethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N,1-dimethyl-4-piperidinamine, also known as CHP or HDMP-28, is a synthetic compound that belongs to the class of piperidine-based stimulants. It is a research chemical that is widely used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the treatment of dopamine-related disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N,1-dimethyl-4-piperidinamine involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in a stimulation of the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased dopamine levels in the brain, which leads to increased alertness, focus, and energy. It has also been shown to increase heart rate and blood pressure, which can have potential negative effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-N,1-dimethyl-4-piperidinamine in lab experiments is its high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential negative effects on the cardiovascular system make it important to use caution when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-N,1-dimethyl-4-piperidinamine. One direction is to further explore its potential therapeutic properties for the treatment of dopamine-related disorders. Another direction is to investigate its potential as a cognitive enhancer, as it has been shown to improve cognitive performance in animal studies. Additionally, further research is needed to understand the potential negative effects on the cardiovascular system and to develop methods to mitigate these effects.
Conclusion
In conclusion, this compound is a synthetic compound that has potential therapeutic properties for the treatment of dopamine-related disorders. Its high affinity for the dopamine transporter makes it a promising candidate for further research in this area. However, caution should be taken when conducting experiments with this compound due to its potential negative effects on the cardiovascular system. Future research should focus on exploring its potential therapeutic properties, investigating its potential as a cognitive enhancer, and understanding its potential negative effects on the cardiovascular system.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N,1-dimethyl-4-piperidinamine involves the reaction of cycloheptanone with methylamine and formaldehyde in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure this compound.
Propiedades
IUPAC Name |
N-cycloheptyl-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-15-11-9-14(10-12-15)16(2)13-7-5-3-4-6-8-13/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMLSCBJKUQAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)


![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)

![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
